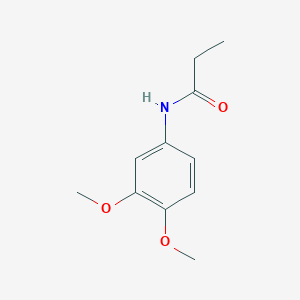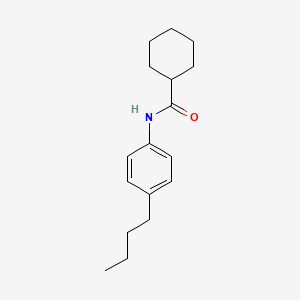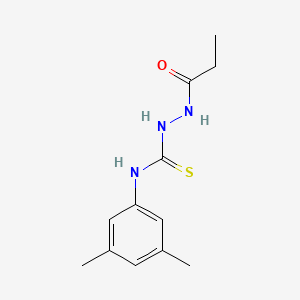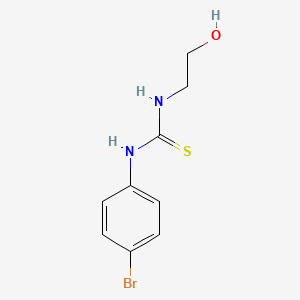
N-(3,4-dimethoxyphenyl)propanamide
説明
N-(3,4-dimethoxyphenyl)propanamide is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 209.10519334 g/mol and the complexity rating of the compound is 208. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Herbicidal Activity
N-(3,4-dimethoxyphenyl)propanamide derivatives demonstrate significant herbicidal activity. For instance, N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide was synthesized and found to be effective as a herbicide (Liu et al., 2008). Additionally, propanil, a derivative of this compound, is commonly used as a post-emergent herbicide in paddy rice cultivation (Perera et al., 1999).
Antidepressant Properties
N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, a compound structurally related to this compound, showed potential as an antidepressant with reduced side effects in animal studies (Bailey et al., 1985).
Photocatalytic Degradation
The photocatalysed degradation of N-(3,4-dichlorophenyl)propanamide (Propanil) and other anilides using titanium dioxide has been studied, suggesting potential environmental applications in water treatment (Sturini et al., 1997).
Nonlinear Optical Materials
N-(2-chlorophenyl)-(1-Propanamide) has been synthesized and identified as a novel organic material with potential applications in nonlinear optics and electro-optics (Prabhu & Rao, 2000; Prabhu et al., 2001)(Prabhu et al., 2001).
Anticonvulsant Studies
Isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides have shown promise as anticonvulsants, demonstrating activity in various seizure test models in mice (Idris et al., 2011).
Anticancer Properties
Several studies have synthesized and evaluated derivatives of this compound for their potential anticancer properties. For example, a series of dimethyl-diphenyl-propanamide derivatives were identified as nonsteroidal dissociated glucocorticoid receptor agonists with anti-inflammatory activity comparable to prednisolone but with reduced side effects (Yang et al., 2010). Similarly, compounds like 3-(3,4-dimethoxyphenylpropyl-3-(3,4-dimethoxyphenyl) propanoate and its analogues were evaluated for cytotoxicity on various human tumor cell lines, showing moderate inhibitory effects (Hu et al., 2005).
Brain-Specific Delivery for Parkinson's Disease
N-3,4-bis(pivaloyloxy)dopamine-3-(dimethylamino)propanamide, a derivative of this compound, was studied for its potential in brain-specific delivery of dopamine for the treatment of Parkinson's disease. This compound showed enhanced accumulation in mouse brain cells and attenuated the effects of 6-hydroxydopamine-induced toxicity in human neuroblastoma cells, suggesting its potential as a safe and effective treatment for Parkinson's disease (Li et al., 2014).
Novel Antioxidants for Cancer Therapy
This compound derivatives were evaluated as novel antioxidants. These compounds showed no adverse effects on normal human tissues but effectively killed breast cancer cells and oral squamous carcinoma cells, indicating their potential as cancer treatments. Among these, N-decyl-N-(3-methoxy-4-hydroxybenzyl)-3-(3,4-dihydroxyphenyl) propanamide and its analogues were particularly promising (Kovalchuk et al., 2013).
Photochemical Reactions
N,N-dimethylpyruvamide, structurally related to this compound, was studied for its photochemical reactions in different solvents, indicating potential applications in organic synthesis and photochemistry (Shima et al., 1984).
生化学分析
Biochemical Properties
The biochemical properties of N-(3,4-dimethoxyphenyl)propanamide are not well-studied. Based on its structure, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular structure of this compound and the biomolecules it interacts with .
Cellular Effects
It is possible that it could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Further in vitro or in vivo studies are needed to understand these aspects .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported. Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-4-11(13)12-8-5-6-9(14-2)10(7-8)15-3/h5-7H,4H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEMWDWGMNIBGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl N-[(3-methyl-1-piperidinyl)carbonyl]glycinate](/img/structure/B4714813.png)

amine hydrochloride](/img/structure/B4714837.png)

![3-[5-bromo-2-(pentyloxy)phenyl]-2-cyano-N-(2-methoxy-5-methylphenyl)acrylamide](/img/structure/B4714849.png)

![3-methyl-1-[2-(2-nitrophenoxy)propanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4714859.png)
amine dihydrochloride](/img/structure/B4714867.png)
![1-butylchromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B4714868.png)
![2-{[4-(acetylamino)benzoyl]amino}-3-phenylacrylic acid](/img/structure/B4714869.png)
![5-({5-[(4-chloro-3,5-dimethylphenoxy)methyl]-2-furyl}methylene)-3-(2-furylmethyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4714881.png)
![4-[2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]phenol](/img/structure/B4714886.png)
![1-(3,4-dimethoxyphenyl)-3-[(4-hydroxy-2-methylphenyl)amino]-2-propen-1-one](/img/structure/B4714888.png)
![2-chloro-N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B4714901.png)
